molecular formula C14H23BO4 B6306176 2-(Methoxycarbonyl)-1-cyclohexene-1-boronic acid pinacol ester CAS No. 1449522-51-3

2-(Methoxycarbonyl)-1-cyclohexene-1-boronic acid pinacol ester

Cat. No.: B6306176
CAS No.: 1449522-51-3
M. Wt: 266.14 g/mol
InChI Key: MTRUKXSEUJSVMO-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)-1-cyclohexene-1-boronic acid pinacol ester (CAS: 1449522-51-3) is a cyclic boronic ester characterized by a cyclohexene backbone substituted with a methoxycarbonyl group at the 2-position and a pinacol boronate moiety. Its molecular formula is COC(=O)C1=C(CCCC1)B1OC(C(O1)(C)C)(C)C, with a molar weight of 262.11 g/mol (). The pinacol ester enhances stability and solubility in organic solvents, while the methoxycarbonyl group introduces electron-withdrawing effects, activating the boron center for cross-coupling reactions such as Suzuki-Miyaura couplings (). This compound is widely used in synthesizing conjugated systems and functionalized organic linkers ().

Properties

IUPAC Name

methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BO4/c1-13(2)14(3,4)19-15(18-13)11-9-7-6-8-10(11)12(16)17-5/h6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRUKXSEUJSVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(CCCC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxycarbonyl)-1-cyclohexene-1-boronic acid pinacol ester typically involves the reaction of 2-(Methoxycarbonyl)-1-cyclohexene with a boronic acid derivative in the presence of a catalyst. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of the boronic ester . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxycarbonyl)-1-cyclohexene-1-boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or other derivatives.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce alcohols.

Scientific Research Applications

Organic Synthesis

2-(Methoxycarbonyl)-1-cyclohexene-1-boronic acid pinacol ester is primarily used as a building block in organic synthesis. Its boronic acid functionality allows for:

  • Suzuki Coupling Reactions : This compound can be utilized to form carbon-carbon bonds through Suzuki coupling, which is essential for constructing complex organic molecules. The reaction involves coupling an aryl or vinyl halide with a boronic acid under palladium catalysis, facilitating the formation of biaryl compounds that are prevalent in pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications:

  • Anticancer Agents : Boronic acids have been studied for their ability to inhibit proteasomes, which are crucial for protein degradation in cancer cells. The application of this compound could lead to the development of novel anticancer drugs.
  • Diabetes Treatment : Research indicates that boronic acids can interact with glucose, leading to the development of glucose-responsive drug delivery systems.

Material Science

The compound's properties also extend to material science:

  • Polymer Chemistry : It can be used as a monomer in the synthesis of polymers with specific functionalities, contributing to the creation of smart materials that respond to environmental stimuli.

Case Studies

StudyFocusFindings
Study on Anticancer Properties Investigated the inhibitory effects of boronic acids on proteasome activityFound that derivatives of boronic acids, including this compound, showed significant cytotoxicity against cancer cell lines, suggesting potential as anticancer agents .
Glucose-responsive Drug Delivery Systems Examined the interaction between boronic acids and glucoseDemonstrated that compounds like this compound can be engineered into drug delivery systems that release drugs in response to glucose levels, offering new avenues for diabetes management .

Mechanism of Action

The mechanism of action of 2-(Methoxycarbonyl)-1-cyclohexene-1-boronic acid pinacol ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This interaction is crucial in reactions like the Suzuki-Miyaura coupling, where the boronic ester acts as a key intermediate .

Comparison with Similar Compounds

Substituent Variations: Methoxycarbonyl vs. Alkoxy Groups

  • (Z)-1-Ethoxyethene-2-boronic Acid Pinacol Ester (CAS: 219489-07-3) :

    • Structure : Features an ethoxy group on an ethene backbone instead of a methoxycarbonyl-substituted cyclohexene.
    • Molecular Formula : C₁₀H₂₁BO₄ (MW: 216.08) ().
    • Key Differences : The ethoxy group is less electron-withdrawing than methoxycarbonyl, reducing activation of the boron center. This compound is more suited for reactions requiring moderate electrophilicity.
  • 4-Methoxycyclohexene-1-boronic Acid Pinacol Ester (CAS: 1092938-92-5) :

    • Structure : Methoxy group at the 4-position of cyclohexene.
    • Molecular Formula : C₁₃H₂₃BO₃ (MW: 238.13) ().
    • Key Differences : The methoxy group is electron-donating, contrasting with the electron-withdrawing methoxycarbonyl. This reduces reactivity in cross-couplings but may improve stability in acidic conditions.

Aromatic vs. Aliphatic Backbones

  • 5-(Methoxycarbonyl)naphthalene-1-boronic Acid Pinacol Ester (CAS: 1864801-23-9): Structure: Naphthalene ring with methoxycarbonyl at the 5-position. Molecular Formula: C₁₈H₂₁BO₄ (MW: 312.17) ().
  • 3-(Methoxycarbonyl)pyridine-5-boronic Acid Pinacol Ester (CAS: 1025718-91-5): Structure: Pyridine ring with methoxycarbonyl at the 3-position. Molecular Formula: Not explicitly stated, but estimated as C₁₃H₁₅BNO₄ (). Key Differences: The nitrogen in pyridine alters electronic properties, enabling coordination with transition-metal catalysts (e.g., Pd), which may enhance coupling efficiency in specific substrates.

Halogen-Substituted Analogs

  • 4-Methoxycarbonyl-3-chlorobenzeneboronic Acid Pinacol Ester (CAS: 96443-42-4) :
    • Structure : Benzene ring with methoxycarbonyl and chlorine substituents.
    • Key Differences : The chloro group adds steric bulk and electron-withdrawing effects, directing regioselectivity in coupling reactions ().

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Reactivity Profile
Target Compound 1449522-51-3 C₁₄H₂₁BO₄ 262.11 2-Methoxycarbonyl cyclohexene High reactivity in Suzuki couplings
(Z)-1-Ethoxyethene-2-boronic acid pinacol 219489-07-3 C₁₀H₂₁BO₄ 216.08 Ethoxy ethene Moderate electrophilicity
4-Methoxycyclohexene-1-boronic acid pinacol 1092938-92-5 C₁₃H₂₃BO₃ 238.13 4-Methoxy cyclohexene Lower reactivity, higher stability
5-(Methoxycarbonyl)naphthalene-1-boronic 1864801-23-9 C₁₈H₂₁BO₄ 312.17 Naphthalene backbone Steric hindrance slows reactions
3-(Methoxycarbonyl)pyridine-5-boronic 1025718-91-5 ~C₁₃H₁₅BNO₄ ~269.08 Pyridine ring Enhanced metal coordination

Biological Activity

2-(Methoxycarbonyl)-1-cyclohexene-1-boronic acid pinacol ester (CAS Number: 1449522-51-3) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of boron-containing compounds that have shown promise in various therapeutic applications, particularly in cancer treatment and other diseases.

The chemical structure of this compound can be represented by the following molecular formula and properties:

PropertyValue
Molecular FormulaC14H23BO4
Molecular Weight266.14 g/mol
Density1.04 g/cm³ (predicted)
Boiling Point296.3 °C (predicted)
Purity≥95%

Anticancer Properties

Boronic acids, including this compound, have been investigated for their anticancer properties. The mechanisms by which these compounds exert their effects include:

  • Proteasome Inhibition : Boronic acids can inhibit the proteasome, a cellular complex responsible for degrading unneeded or damaged proteins. This inhibition can lead to the accumulation of pro-apoptotic factors, thereby inducing apoptosis in cancer cells .
  • Targeting Cancer Pathways : Studies have shown that modifications to boronic acids can enhance their selectivity towards specific cancer pathways, improving their efficacy against various types of tumors .

Antibacterial and Antiviral Activities

In addition to anticancer effects, boronic acids are being explored for their antibacterial and antiviral properties. The introduction of boron into drug structures has been associated with:

  • Enhanced Activity Against Resistant Strains : Boronic acids can disrupt bacterial cell wall synthesis and interfere with metabolic pathways, making them effective against antibiotic-resistant strains .
  • Potential as Antiviral Agents : Some studies suggest that boron-containing compounds may inhibit viral replication, although specific data on this compound is limited .

Case Studies

Several case studies highlight the biological activity of boronic acids:

  • Bortezomib : The first FDA-approved boronic acid drug, bortezomib, is used to treat multiple myeloma. Its success has paved the way for further research into other boron-containing compounds .
  • Ixazomib and Vaborbactam : These drugs demonstrate the versatility of boron compounds in treating various cancers and infections, respectively, showcasing the potential therapeutic applications of derivatives like this compound .

Research Findings

Recent research has focused on the synthesis and biological evaluation of boronic acid derivatives. Key findings include:

  • Molecular Modifications : Altering the structure of boronic acids can significantly impact their biological activity and pharmacokinetics. For instance, introducing different functional groups can enhance solubility and target specificity .
  • Clinical Trials : Ongoing clinical trials are exploring the use of boronic acids in combination therapies for various cancers, indicating a growing interest in these compounds within the pharmaceutical industry .

Q & A

Basic: What are the critical steps in synthesizing 2-(Methoxycarbonyl)-1-cyclohexene-1-boronic acid pinacol ester?

Methodological Answer:
Synthesis typically involves multi-step reactions starting with functionalization of the cyclohexene backbone. Key steps include:

  • Boronation: Introducing the boronic ester group via reaction with bis(pinacolato)diboron under palladium catalysis .
  • Methoxycarbonyl Introduction: Employing esterification or coupling reactions, such as reacting with methyl chloroformate in anhydrous conditions .
  • Purification: Column chromatography (e.g., silica gel with ethyl acetate/hexanes gradients) is critical for removing unreacted diboronates and catalysts .
    Optimization Tip: Use inert atmospheres (N₂/Ar) to prevent boronic ester hydrolysis and monitor reaction progress via TLC or ¹¹B NMR .

Basic: How does this compound participate in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:
The boronic ester acts as a nucleophilic partner, reacting with aryl/vinyl halides or triflates. Key parameters:

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1–5 mol%) in THF or dioxane .
  • Base: Cs₂CO₃ or K₃PO₄ (2–3 equiv.) to activate the boronate .
  • Temperature: 80–100°C for 12–24 hours.
    Note: Pre-activation of the boronic ester with nBuLi can enhance reactivity in challenging substrates .

Advanced: How to resolve low E/Z selectivity in allylboration reactions using this compound?

Methodological Answer:
Low selectivity arises from competing reaction pathways. To improve E-selectivity :

  • In Situ Borinic Ester Formation: Treat the pinacol boronic ester with nBuLi, followed by trapping with TFAA (trifluoroacetic anhydride). This generates a borinic ester intermediate, which reacts with aldehydes with >90% E-selectivity .
  • Solvent Effects: Use non-polar solvents (e.g., toluene) to favor transition states with minimized steric hindrance .
    Verification: Monitor intermediates via ¹¹B NMR to confirm borinic ester formation .

Advanced: How does pH influence the stability and reactivity of this compound in aqueous media?

Methodological Answer:

  • Stability: Boronic esters hydrolyze in basic or acidic conditions. At pH > 9, rapid hydrolysis occurs, releasing boronic acid. Below pH 6, protonation of the ester oxygen reduces reactivity .
  • Reactivity in Buffers: In Tris-HCl (pH 7–9), the compound remains stable for <2 hours but reacts with H₂O₂ to form phenolic byproducts, useful in sensor applications .
    Experimental Design: Perform kinetic studies using UV-Vis (e.g., monitoring absorbance at 400 nm for H₂O₂ reactions) across pH 6–10 .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (risk of irritation ).
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage: Keep at 0–6°C in sealed, moisture-proof containers under inert gas (e.g., Ar) .

Advanced: How to mitigate hydrolysis during long-term storage?

Methodological Answer:

  • Desiccants: Include molecular sieves (3Å) in storage vials to absorb trace moisture .
  • Stabilization: Add 1–5% triethylamine to neutralize acidic byproducts .
  • Monitoring: Periodically check purity via ¹H NMR (e.g., disappearance of boronic ester peaks at δ 1.0–1.3 ppm) .

Basic: What analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

  • NMR: ¹H NMR (δ 1.2–1.3 ppm for pinacol methyl groups; δ 5.5–6.0 ppm for cyclohexene protons) and ¹¹B NMR (δ 28–30 ppm for boronic esters) .
  • LC-MS: Detect molecular ion peaks (e.g., [M+H]⁺ at m/z ~262) and assess purity (>95% by HPLC) .

Advanced: What strategies enhance its application in targeted drug delivery systems?

Methodological Answer:

  • Diol-Targeting: Exploit reversible boronate-diol interactions (e.g., with glycoproteins on cancer cells) for pH-responsive release .
  • Polymer Conjugation: Synthesize boronic ester-functionalized block copolymers via RAFT polymerization for micelle formation in aqueous media .
    Validation: Use fluorescence quenching assays to confirm binding to model diols (e.g., fructose) .

Advanced: How to troubleshoot low yields in cross-coupling reactions?

Methodological Answer:

  • Catalyst Deactivation: Ensure substrates are free from sulfur-containing impurities. Pre-filter solvents through alumina .
  • Oxygen Sensitivity: Degas solvents with freeze-pump-thaw cycles and use Schlenk techniques .
  • Alternative Conditions: Switch to Miyaura borylation conditions (PdCl₂(dtbpf), 60°C) for sterically hindered partners .

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